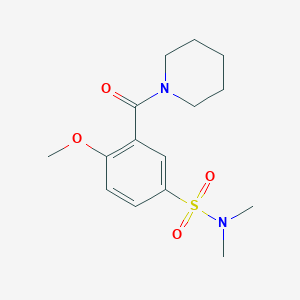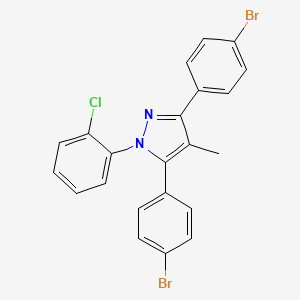![molecular formula C16H19BrN4OS B4773835 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4773835.png)
4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, also known as BMBT, is a synthetic compound that belongs to the family of 1,2,4-triazole derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its antimicrobial, anticancer, and antifungal properties. In pharmacology, 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has been evaluated for its ability to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. In biochemistry, 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has been used as a probe to study the binding sites of proteins and enzymes.
Wirkmechanismus
The mechanism of action of 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to act by binding to the active site of enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has also been found to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and physiological effects:
4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has been shown to have a range of biochemical and physiological effects. It has been found to have antimicrobial activity against a variety of bacteria and fungi. 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has also been shown to have anticancer activity in vitro against a range of cancer cell lines. In addition, 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which could have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. This makes it a cost-effective alternative to natural compounds. However, one limitation of using 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. One direction is to investigate its potential applications in drug discovery, particularly in the development of new antimicrobial and anticancer agents. Another direction is to study its mechanism of action in more detail, which could provide insights into its potential therapeutic applications. Finally, further research could be conducted to optimize the synthesis method of 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol to improve its purity and yield.
Eigenschaften
IUPAC Name |
4-[(3-bromo-4-methoxyphenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4OS/c1-22-14-8-7-11(9-13(14)17)10-18-21-15(19-20-16(21)23)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIISBPREAAGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B4773758.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B4773765.png)
![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4773771.png)
![4-butoxy-N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4773773.png)
![5,5-dimethyl-3-[3-(3-phenoxyphenoxy)propyl]-2,4-imidazolidinedione](/img/structure/B4773788.png)
![2-fluoro-N-(3-{N-[(4-nitrophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B4773798.png)
![2-methoxyethyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B4773809.png)




![N-[4-(acetylamino)phenyl]-2-(allylthio)benzamide](/img/structure/B4773840.png)
![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}acetamide](/img/structure/B4773858.png)
